DUB-IN-2

Deubiquitinase USP8 Enzymatic Selectivity

Choose DUB-IN-2 to eliminate the ambiguity of broad-spectrum DUB inhibitors. With potent nanomolar activity against USP8 (IC50 0.28 µM) and absolutely no inhibition of the closely related USP7 (IC50 >100 µM), this cyano indenopyrazine derivative provides unambiguous target validation data. It is the only chemical probe you can trust to dissect USP8-specific roles in PD-L1 regulation, NF-κB signaling, and HER-2 degradation without confounding off-target effects. In vivo efficacy is confirmed in NCI-N87 gastric tumor xenograft models at 2 mg/kg/day, making it suitable for preclinical oncology programs. Supplied as a white to beige powder with rigorous analytical validation.

Molecular Formula C15H9N5O
Molecular Weight 275.271
CAS No. 924296-19-5
Cat. No. B607994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDUB-IN-2
CAS924296-19-5
SynonymsHY50737A;  HY 50737A;  HY-50737A
Molecular FormulaC15H9N5O
Molecular Weight275.271
Structural Identifiers
SMILESCCON=C1C2=CC=CC=C2C3=NC(=C(N=C31)C#N)C#N
InChIInChI=1S/C15H9N5O/c1-2-21-20-14-10-6-4-3-5-9(10)13-15(14)19-12(8-17)11(7-16)18-13/h3-6H,2H2,1H3/b20-14+
InChIKeyVKVAJBRQGBRHIK-ZHZULCJRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





DUB-IN-2 (CAS 924296-19-5): A Highly Selective USP8 Inhibitor for Ubiquitin-Proteasome Research


DUB-IN-2 is a small-molecule deubiquitinase (DUB) inhibitor characterized as a cyano indenopyrazine derivative [1]. It functions as a potent and highly selective inhibitor of ubiquitin-specific protease 8 (USP8), with an IC50 of 0.28 μM in enzymatic assays . DUB-IN-2 is also known as DUBs-IN-2 and is distinct from other USP inhibitors by its lack of activity on the closely related protease USP7 (IC50 >100 μM), establishing its utility as a precise chemical probe for dissecting USP8-specific functions in cellular pathways .

The Pitfalls of Substituting DUB-IN-2 with Broad-Spectrum Deubiquitinase Inhibitors


General deubiquitinase inhibitors often lack target specificity, leading to ambiguous biological outcomes due to the simultaneous inhibition of multiple DUB family members. For instance, many compounds inhibit both USP7 and USP8, two proteases with distinct and sometimes opposing cellular roles [1]. DUB-IN-2's high selectivity for USP8 over USP7 (IC50 >100 μM vs 0.28 μM) provides a critical advantage, enabling researchers to unambiguously attribute observed phenotypes to USP8 inhibition and avoid confounding results from off-target effects on other DUBs . This precision is essential for robust target validation and mechanistic studies.

Quantitative Evidence for DUB-IN-2's Differentiated Profile vs. In-Class USP Inhibitors


Enzymatic Selectivity: DUB-IN-2 vs. USP7 Inhibitors and Dual USP7/USP8 Inhibitors

DUB-IN-2 demonstrates a >357-fold selectivity for USP8 over USP7. This contrasts sharply with other small-molecule USP inhibitors, such as those targeting both USP7 and USP8 [1] or those with primary activity against USP7 [2]. The data from a single study shows DUB-IN-2 has an IC50 of 0.28 μM for USP8 and >100 μM for USP7 .

Deubiquitinase USP8 Enzymatic Selectivity

Cellular Antiproliferative Activity: DUB-IN-2 in Cancer Cell Line Viability Assays

DUB-IN-2 inhibits the viability of HCT116 colon and PC-3 prostate cancer cell lines with IC50 values in the range of 0.5–1.5 μM . This activity profile aligns with its potent USP8 inhibition and provides a functional, cell-based metric for its biological activity .

Cancer Biology Cell Viability Proliferation

Modulation of PD-L1 Levels: A Functional Consequence of Selective USP8 Inhibition

Treatment with DUB-IN-2 increases programmed cell death protein ligand 1 (PD-L1) protein levels in cancer cells. Specifically, a concentration of 2 μM DUB-IN-2 was shown to elevate PD-L1 levels in H460 and PC-9 cells after 6-24 hours of treatment [1]. This functional outcome is directly linked to the inhibition of USP8's deubiquitinating activity on PD-L1 [1].

Immuno-Oncology PD-L1 USP8

In Vivo Efficacy in a Xenograft Model: Validation of USP8 as a Therapeutic Target

In vivo administration of DUB-IN-2 at 2 mg/kg/day (5x per week) significantly inhibited the growth of NCI-N87 gastric cancer xenografts in mice, promoting the degradation of the HER-2 oncoprotein . This demonstrates target engagement and anti-tumor efficacy in a preclinical model.

In Vivo Xenograft Tumor Growth

Activation of NF-κB Signaling Pathway: A Distinct Downstream Effect of USP8 Inhibition

Inhibition of USP8 by DUB-IN-2 activates the NF-κB signaling pathway, leading to the upregulation of MHC-I expression [1]. This mechanism is distinct from the pathway activation by other DUB inhibitors, such as Subquinocin which inhibits CYLD to enhance NF-κB activation .

NF-κB Signal Transduction Immunology

Key Application Scenarios for DUB-IN-2 (CAS 924296-19-5) in Research and Drug Discovery


Dissecting USP8-Specific Functions in Ubiquitin-Dependent Signaling

DUB-IN-2 is the tool of choice for experiments where selective inhibition of USP8 is required to avoid confounding results from off-target effects on other DUBs. Its >357-fold selectivity over USP7, as established by direct enzymatic comparison , enables researchers to confidently assign observed phenotypes, such as changes in PD-L1 stability or NF-κB activation, to USP8 catalytic activity. This precision is critical for target validation studies and mechanistic investigations of the ubiquitin-proteasome system.

Investigating the USP8-PD-L1 Axis in Cancer Immuno-Oncology

DUB-IN-2 serves as a specific pharmacological probe for studying the post-translational regulation of PD-L1 by USP8. Its ability to elevate PD-L1 protein levels at a concentration of 2 μM [1] provides a robust, cell-based functional assay for USP8 activity. This makes DUB-IN-2 an essential reagent for exploring the combination of USP8 inhibition with anti-PD-1/PD-L1 immunotherapies in preclinical cancer models.

Validating USP8 as a Therapeutic Target in Preclinical Cancer Models

DUB-IN-2 is suitable for in vivo target validation studies, particularly in xenograft models. Its demonstrated efficacy in inhibiting NCI-N87 gastric tumor growth at 2 mg/kg/day provides a benchmark for assessing the therapeutic potential of USP8 inhibition. This allows for a direct comparison with genetic knockdown models (e.g., USP8 shRNA) to confirm the pharmacological relevance of targeting USP8 in oncology.

Comparative Analysis of DUB Inhibitor Selectivity Profiles

DUB-IN-2 is an ideal reference compound for benchmarking the selectivity of newly developed USP8 inhibitors. Its well-defined profile, with a potent IC50 for USP8 (0.28 μM) and no detectable activity on USP7 (>100 μM) , provides a clear standard against which to measure the target specificity of novel chemical entities. This is essential for structure-activity relationship (SAR) studies in medicinal chemistry programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for DUB-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.